molecular formula C17H20N2 B1203825 2-(1-adamantyl)-1H-benzimidazole CAS No. 23280-73-1

2-(1-adamantyl)-1H-benzimidazole

Cat. No. B1203825
CAS RN: 23280-73-1
M. Wt: 252.35 g/mol
InChI Key: VZJQLKDAEBGCCW-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-1H-benzimidazole (2-ABI) is a synthetic organic compound derived from the parent compound 1H-benzimidazole and is a member of the adamantyl group. 2-ABI is a unique compound due to its unique chemical and physical properties, making it an attractive target for research and development. It has been studied for a variety of applications, including its potential use as an anticancer drug and its ability to interact with proteins and DNA.

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

The compound “2-(1-adamantyl)-1H-benzimidazole” can be utilized in the synthesis of unsaturated adamantane derivatives. These derivatives are of significant interest due to their high reactivity and potential as starting materials for creating functional adamantane derivatives, monomers, and higher diamond-like bulky polymers .

Antimicrobial Activity

Adamantane derivatives, including “2-(1-adamantyl)-1H-benzimidazole”, have been studied for their antimicrobial properties. They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. This makes them valuable in the development of new antimicrobial agents .

Antiviral Applications

The adamantyl group has been associated with antiviral activity against influenza A and HIV viruses. Incorporating “2-(1-adamantyl)-1H-benzimidazole” into pharmaceutical compounds could potentially enhance their efficacy against these viruses .

Central Nervous System (CNS) Properties

Some adamantane derivatives exhibit properties that affect the central nervous system. Research into “2-(1-adamantyl)-1H-benzimidazole” could lead to the development of new treatments for CNS disorders, leveraging the compound’s ability to modulate therapeutic indices .

High-Energy Fuels and Oils

The unique structure of adamantane derivatives makes them suitable for use in high-energy fuels and oils. “2-(1-adamantyl)-1H-benzimidazole” could serve as a precursor or additive to enhance the thermal stability and energy content of these materials .

Quantum-Chemical Calculations

“2-(1-adamantyl)-1H-benzimidazole” can be used in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This is crucial for understanding their chemical and catalytic transformations .

Polymerization Reactions

The compound can participate in polymerization reactions to create novel materials. Its involvement in such reactions can lead to the development of new polymers with enhanced properties .

Nanodiamond-Based Materials

Finally, “2-(1-adamantyl)-1H-benzimidazole” can contribute to the creation and utilization of nanodiamond-based materials. These materials have a wide range of applications, from scientific research to practical uses in various industries .

properties

IUPAC Name

2-(1-adamantyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJQLKDAEBGCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177850
Record name 2-(1-Adamantyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-1H-benzimidazole

CAS RN

23280-73-1
Record name 2-(1-Adamantyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Adamantyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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